molecular formula C21H16CaO11 B1168496 Rhein-8-glucoside calcium salt CAS No. 113443-70-2

Rhein-8-glucoside calcium salt

Cat. No.: B1168496
CAS No.: 113443-70-2
M. Wt: 484.4 g/mol
InChI Key: XXVBCAMVOFYHJP-WJGQHNSASA-L
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Description

Rhein-8-glucoside calcium salt is an anthraquinone compound isolated from the ethanol extract of the roots of Saussurea lappa. It is known for its inhibitory activity against human Protein Tyrosine Phosphatase 1B (hPTP1B) with an IC50 value of 11.5 μM. This compound also exhibits antibacterial properties .

Scientific Research Applications

Rhein-8-glucoside calcium salt has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in the study of anthraquinone derivatives and their chemical properties.

    Biology: Investigated for its inhibitory effects on human Protein Tyrosine Phosphatase 1B and its potential role in regulating cellular processes.

    Medicine: Explored for its antibacterial properties and potential therapeutic applications in treating bacterial infections.

    Industry: Utilized in the development of antibacterial agents and other pharmaceutical products .

Mechanism of Action

Rhein-8-glucoside calcium is an hPTP1B inhibitor, with an IC50 of 11.5 μM . It has been reported that SCFAs also promoted the secretion of GLP-1 in intestinal epithelial cells by stimulating G protein-coupled receptors (GPR43 or GPR41) .

Future Directions

While the therapeutic potential of Rhein-8-glucoside calcium salt is promising, more research is needed to fully understand its mechanisms of action and potential applications in treating various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhein-8-glucoside calcium salt can be synthesized by oxidizing rheinanthrone-8-glucoside using oxygen or an oxygen source in the presence of active carbon as a catalyst. The resulting product is then converted to its calcium salt form using methanol precipitation from a calcium ion-containing aqueous solution .

Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from the roots of Saussurea lappa using ethanol. The extract is then purified and converted to the calcium salt form through the aforementioned synthetic route .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of oxygen or other oxidizing agents.

    Reduction: The compound can be reduced to its aglycone form, rhein, under specific conditions.

    Substitution: It can participate in substitution reactions where the glucoside moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Active carbon as a catalyst, oxygen or oxygen sources.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Comparison with Similar Compounds

  • Rhein
  • Sennosides A and B
  • Emodin-8-glucoside
  • Chrysophanol-8-glucoside

Comparison: Rhein-8-glucoside calcium salt is unique due to its specific inhibitory activity against human Protein Tyrosine Phosphatase 1B and its calcium salt form, which enhances its solubility and bioavailability. Compared to other similar compounds, it exhibits moderate bioactivity and distinct antibacterial properties .

Properties

IUPAC Name

calcium;3-carboxy-9,10-dioxo-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,8-diolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O11.Ca/c22-5-11-16(26)18(28)19(29)20(32-11)7-1-2-9(23)14-13(7)15(25)8-3-6(21(30)31)4-10(24)12(8)17(14)27;/h1-4,11,16,18-20,22-24,26,28-29H,5H2,(H,30,31);/q;+2/p-2/t11-,16-,18+,19-,20+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVBCAMVOFYHJP-WJGQHNSASA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1C3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C(=CC(=C4)C(=O)O)[O-])[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C2C(=C1[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C(=CC(=C4)C(=O)O)[O-])[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16CaO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150413
Record name Rhein-8-glucoside calcium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113443-70-2
Record name Rhein-8-glucoside calcium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113443702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhein-8-glucoside calcium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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